N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide
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Overview
Description
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide is a compound that features an imidazole ring, a benzamide group, and an acetoxy group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to substitute the acetoxy group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different imidazole derivatives.
Scientific Research Applications
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acetoxy group may also play a role in the compound’s biological activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Benzimidazole: A compound with a fused benzene and imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and benzamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
61548-91-2 |
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Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
[benzoyl(1H-imidazol-5-ylmethyl)amino] acetate |
InChI |
InChI=1S/C13H13N3O3/c1-10(17)19-16(8-12-7-14-9-15-12)13(18)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15) |
InChI Key |
LQPDSKRAGURULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(CC1=CN=CN1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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